

Tibenelast Sodium: A Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tibenelast Sodium*

Cat. No.: *B1683149*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on **Tibenelast Sodium** is compiled from limited publicly available data. Extensive pharmacological and clinical details for this compound are not readily accessible, suggesting it may not have progressed significantly through clinical development. This document summarizes the available scientific literature to provide a concise overview.

Introduction

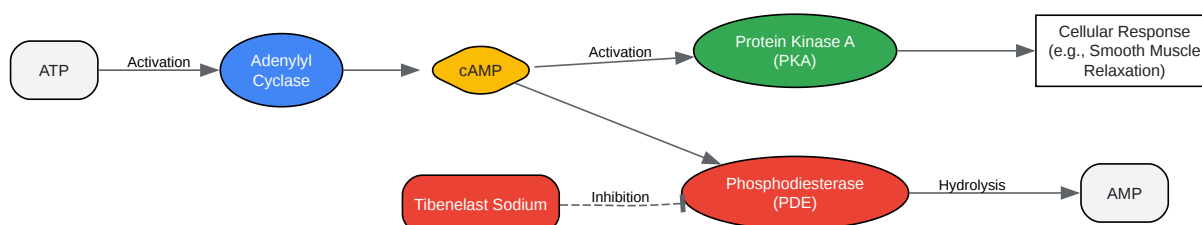
Tibenelast Sodium, also known as LY186655, has been identified as a phosphodiesterase (PDE) inhibitor.[1] The phosphodiesterase family of enzymes are crucial regulators of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of these second messengers, leading to a variety of cellular responses. This class of drugs has been explored for therapeutic applications in a range of diseases, including respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), as well as cardiovascular and inflammatory disorders. The available data on **Tibenelast Sodium** is primarily from a single clinical study conducted in 1993.

Mechanism of Action

Tibenelast Sodium functions as a phosphodiesterase inhibitor.[1] The specific isoforms of the PDE enzyme that **Tibenelast Sodium** targets have not been detailed in the available literature. In general, non-specific PDE inhibition leads to an increase in intracellular cyclic AMP (cAMP) and/or cyclic GMP (cGMP) levels. This elevation in second messengers can trigger a cascade

of downstream effects depending on the cell type. For instance, in smooth muscle cells, increased cAMP levels typically lead to relaxation, which is the basis for the use of PDE inhibitors in respiratory and vascular diseases.

Signaling Pathway



[Click to download full resolution via product page](#)

Caption: General signaling pathway of a non-specific phosphodiesterase inhibitor like **Tibenelast Sodium**.

Pharmacological Data

The primary source of pharmacological data for **Tibenelast Sodium** is a study by Schwertschlag et al. (1993).[1] This study investigated the effects of **Tibenelast Sodium** on isoproterenol-induced changes in heart rate in healthy male volunteers.

Clinical Study Data

Parameter	Placebo	Theophylline	Tibenelast Sodium
Shift in Isoproterenol Dose-Response Curve (ng ISO/kg/min)	2.6 ± 2.2 (rightward)	-2.4 ± 1.8 (leftward, p < 0.05)	-3.7 ± 1.9 (leftward, p < 0.02)
Data from Schwertschlag et al., 1993.[1]			

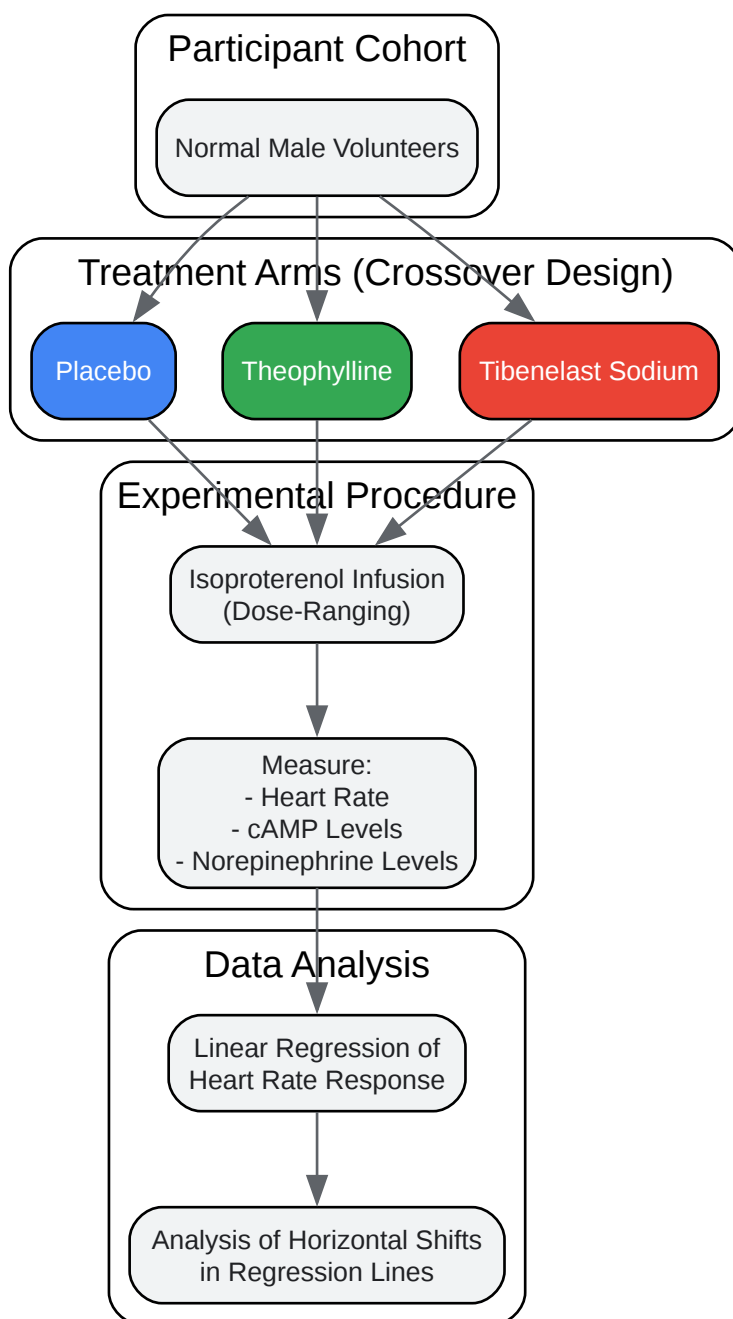
The study demonstrated that both Tibenelast and theophylline, another phosphodiesterase inhibitor, enhanced the heart rate response to isoproterenol infusion.^[1] This is indicated by a leftward shift in the dose-response curve, meaning a lower dose of isoproterenol was needed to achieve the same increase in heart rate. Interestingly, the study reported that norepinephrine and cAMP levels were not significantly different across the treatment groups.^[1]

Experimental Protocols

Details of the experimental protocols from the key cited study are limited in the publicly available abstract. However, based on the abstract, the following can be inferred:

Schwertschlag et al. (1993) Study Design

A workflow for the clinical trial can be conceptualized as follows:



[Click to download full resolution via product page](#)

Caption: Conceptual workflow of the clinical study by Schwertschlag et al. (1993).

Methodology Summary: The study was a controlled clinical trial involving healthy male volunteers. The effects of Tibenelast, theophylline, and a placebo on isoproterenol-induced changes in heart rate, cAMP, and norepinephrine levels were examined. Heart rate responses

to varying doses of isoproterenol were analyzed using linear regression to determine shifts in the dose-response curve.[1]

Conclusion

Tibenelast Sodium is a phosphodiesterase inhibitor with demonstrated pharmacological activity in a human clinical trial, where it was shown to potentiate isoproterenol-induced increases in heart rate.[1] However, the lack of further published preclinical or clinical studies limits a comprehensive understanding of its pharmacological profile, including its selectivity for PDE subtypes, its full range of pharmacodynamic effects, and its pharmacokinetic properties. The limited available data suggests that its development may have been discontinued. Further research would be necessary to fully characterize the therapeutic potential of **Tibenelast Sodium**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Tibenelast Sodium: A Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683149#pharmacological-profile-of-tibenelast-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com